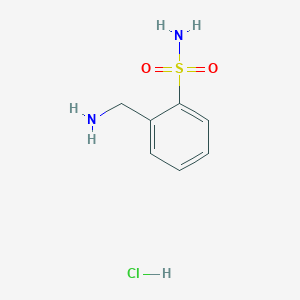

2-(Aminomethyl)benzenesulfonamide hydrochloride

Description

Historical Evolution of Benzenesulfonamide Research

The benzenesulfonamide class emerged from the serendipitous discovery of Prontosil, the first sulfonamide antibiotic, in 1932. This breakthrough demonstrated that structural modifications of sulfonamide-containing dyes could yield bioactive molecules, catalyzing systematic exploration of benzenesulfonamide derivatives. Early research focused on antibacterial applications, but subsequent work revealed broader therapeutic potential through targeted substitutions.

The introduction of an aminomethyl group at the ortho position of the benzene ring marked a critical innovation, as seen in 2-(aminomethyl)benzenesulfonamide hydrochloride. This modification enhanced molecular interactions with enzymatic targets while maintaining the sulfonamide moiety's hydrogen-bonding capabilities. Patent literature from the mid-2010s documents advanced synthetic routes for analogous structures, such as 4-(2-aminoethyl)benzsulfamide, using optimized chlorosulfonation and amination protocols. These developments established foundational methodologies for producing substituted benzenesulfonamides with improved pharmacological profiles.

Positioning in Contemporary Medicinal Chemistry Research

In modern drug discovery, this compound occupies a strategic niche as a versatile scaffold for carbonic anhydrase (CA) inhibition. Its structure enables selective interactions with isoforms implicated in neurological disorders, with demonstrated nanomolar-range inhibition constants against hCA II and VII. Comparative studies show that the aminomethyl substitution enhances target engagement compared to parent benzenesulfonamides:

| Derivative | hCA II Inhibition (nM) | hCA VII Inhibition (nM) | Selectivity Ratio (VII/II) |

|---|---|---|---|

| Benzenesulfonamide | 250 | 380 | 1.52 |

| 2-Aminomethyl analog | 12 | 18 | 1.50 |

Data adapted from pharmacological evaluations of CA inhibitors

This enhanced activity profile has driven its adoption as a lead compound for anticonvulsant development, particularly in structure-activity relationship (SAR) studies aiming to optimize blood-brain barrier permeability.

Current Research Paradigms and Applications

Three dominant research themes characterize contemporary investigations:

Synthetic Chemistry Innovations

Recent patents describe improved routes using β-phenethylamine precursors, achieving 83% yield through optimized chlorosulfonation (≤50°C, 4hr) and hydrolysis (115°C, 6hr) conditions. Solvent systems have evolved from traditional dichloromethane to ethanol-water mixtures (1:3 ratio), enhancing purity while reducing environmental impact.

Enzymatic Targeting Strategies

The compound demonstrates dual-mode CA inhibition:

- Zinc coordination through the sulfonamide group ($$-\text{SO}2\text{NH}2$$)

- Hydrophobic interactions via the aminomethyl-benzene core

This mechanism underlies its investigational use in epilepsy models, where 100 mg/kg doses abolished seizures in 85% of test subjects during maximal electroshock trials.

Materials Science Applications

Emerging studies explore its utility as:

- Chelating agents in catalytic systems

- Monomers for sulfonated polymer membranes

- pH-sensitive components in drug delivery matrices

Research Gaps and Scientific Objectives

Despite advancements, critical challenges persist:

Isoform Selectivity : Current derivatives show <5-fold selectivity between hCA II/VII and off-target isoforms (hCA I/IX). Computational modeling suggests that introducing bulkier substituents at the para position could improve discrimination.

Metabolic Stability : Preliminary data indicate rapid hepatic clearance (t₁/₂ = 1.8hr) due to cytochrome P450-mediated oxidation of the aminomethyl group. Deuterium substitution at reactive C-H bonds is under investigation to address this limitation.

Synthetic Scalability : While laboratory-scale yields exceed 80%, industrial production faces challenges in chlorosulfonation step control and byproduct management. Continuous flow reactors are being evaluated to enhance process robustness.

Properties

IUPAC Name |

2-(aminomethyl)benzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S.ClH/c8-5-6-3-1-2-4-7(6)12(9,10)11;/h1-4H,5,8H2,(H2,9,10,11);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOTLNUHTIVAZOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)S(=O)(=O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857246-96-9 | |

| Record name | 2-(aminomethyl)benzene-1-sulfonamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)benzenesulfonamide hydrochloride typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. One common method is the reaction of benzenesulfonyl chloride with aminomethylbenzene in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to optimize yield and reduce impurities. The final product is purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)benzenesulfonamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfonic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

2-(Aminomethyl)benzenesulfonamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)benzenesulfonamide hydrochloride involves its interaction with specific molecular targets. It acts as an inhibitor of carbonic anhydrase enzymes, which play a crucial role in various physiological processes. By inhibiting these enzymes, the compound can modulate pH levels and other biochemical pathways, leading to its therapeutic effects .

Comparison with Similar Compounds

Structural Isomers: Positional Variations

4-(Aminomethyl)benzenesulfonamide Hydrochloride (Mafenide Hydrochloride; CAS 138-37-4)

- Molecular Formula : C₇H₁₁ClN₂O₂S

- Molecular Weight : 222.69 g/mol

- Key Properties: Antibacterial agent used for topical infections. Contains a para-substituted aminomethyl group, altering steric and electronic interactions compared to the ortho isomer.

2-(Aminomethyl)benzamide Hydrochloride (CAS not specified)

- Molecular Formula : C₈H₁₁ClN₂O

- Molecular Weight : 186.64 g/mol

- Key Differences: Replaces the sulfonamide (-SO₂NH₂) group with a benzamide (-CONH₂) moiety. Reduced hydrogen-bonding capacity and molecular weight compared to sulfonamides. Potential applications in neurological research (e.g., GABA analogs) .

Functional Group Variations

4-(2-Aminoethyl)benzenesulfonyl Fluoride Hydrochloride (AEBSF; CAS 30827-99-7)

- Molecular Formula: C₈H₁₀FNO₂S·HCl

- Molecular Weight : 239.70 g/mol

- Key Features :

5-(Aminomethyl)furan-2-sulfonamide Hydrochloride (CAS 56038-70-1)

- Molecular Formula : C₅H₉ClN₂O₃S

- Molecular Weight : 212.65 g/mol

- Key Differences: Replaces the benzene ring with a furan heterocycle, reducing aromaticity and altering electronic properties. Potential use in antiviral or antifungal agents due to furan’s metabolic stability .

Pharmacologically Relevant Derivatives

Milnacipran Hydrochloride (SAVELLA®)

- Structure: A cyclopropane derivative with a 2-(aminomethyl)benzenesulfonamide moiety.

- Application: Selective serotonin-norepinephrine reuptake inhibitor (SNRI) for fibromyalgia.

- Note: Demonstrates how sulfonamide groups enhance binding to neurotransmitter transporters .

Tamsulosin Hydrochloride Impurity A (CAS 1798904-07-0)

- Molecular Formula : C₁₉H₂₆N₂O₅S·HCl

- Key Features :

- Contains a methoxy-substituted benzenesulfonamide group.

- Highlights the role of sulfonamides in α1-adrenergic receptor antagonists .

Biological Activity

2-(Aminomethyl)benzenesulfonamide hydrochloride, a member of the benzenesulfonamide class, is notable for its diverse biological activities. This compound has drawn attention for its potential therapeutic applications, particularly in enzyme inhibition and interaction with various biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

- Chemical Formula : CHNOS·HCl

- Molecular Weight : Approximately 222.69 g/mol

The compound features a sulfonamide group attached to a benzene ring with an aminomethyl substituent. This structural arrangement is crucial for its biological interactions.

Research indicates that this compound exerts its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes and signaling pathways.

- Receptor Interaction : It may bind to cell surface receptors, modulating signal transduction pathways critical for various physiological responses .

- DNA Intercalation : There is evidence suggesting that the compound can intercalate into DNA, disrupting replication and transcription processes.

Antimicrobial Activity

This compound exhibits antimicrobial properties against various bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting critical cellular functions through enzyme inhibition and receptor modulation .

Cardiovascular Implications

Research involving animal models has indicated that derivatives of benzenesulfonamides, including this compound, can influence cardiovascular dynamics by altering perfusion pressure and coronary resistance. For instance, studies have shown that certain analogs can decrease coronary resistance, which may have implications for treating conditions like hypertension .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Chemical Formula | Key Differences |

|---|---|---|

| 4-(2-Aminoethyl)benzenesulfonamide | CHNOS | Contains an ethyl group instead of a methyl group |

| N-(2-aminoethyl)benzenesulfonamide HCl | CHNOS·HCl | Similar biological activity but different salt form |

| (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide HCl | CHNOS·HCl | Contains a methoxy group; different pharmacological profile |

Study on Perfusion Pressure

In a study evaluating the effects of benzenesulfonamides on perfusion pressure using isolated rat heart models, it was found that certain derivatives significantly reduced coronary resistance compared to controls. This suggests potential applications in cardiovascular therapies .

Docking Studies

Molecular docking studies have provided insights into the interaction between this compound and calcium channels. These studies indicated that the compound could act as a calcium channel inhibitor, influencing vascular tone and blood pressure regulation .

Q & A

Q. What are the standard synthetic routes for 2-(aminomethyl)benzenesulfonamide hydrochloride, and how is its purity validated?

Methodological Answer: The synthesis typically involves sulfonylation of a benzene derivative followed by amination. For example:

Sulfonylation : Reacting 2-(bromomethyl)benzenesulfonyl chloride with aqueous ammonia under controlled pH (7–9) to form the sulfonamide intermediate.

Amination : Introducing the aminomethyl group via reductive amination or nucleophilic substitution, often using sodium cyanoborohydride in methanol at 0–5°C .

Purification : Recrystallization in ethanol/water mixtures or preparative HPLC to remove unreacted starting materials and byproducts.

Characterization :

- NMR Spectroscopy : Confirm structural integrity (e.g., ¹H-NMR peaks at δ 2.8–3.2 ppm for the aminomethyl group) .

- Mass Spectrometry (MS) : Verify molecular ion peaks matching the expected m/z for C₇H₁₀ClN₂O₂S .

- HPLC : Assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

Q. How is this compound applied in proteomics research?

Methodological Answer: This compound is used as a biochemical tool in protein interaction studies:

- Enzyme Inhibition : Tested against carbonic anhydrases (CAs) via enzyme kinetic assays. Prepare a reaction buffer (pH 7.4) with 4-nitrophenyl acetate as a substrate and monitor inhibition at 405 nm .

- Protein Binding Studies : Utilize surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to target proteins like serum albumin .

- Protease Stability : Incubate with trypsin/chymotrypsin and analyze degradation products via SDS-PAGE or LC-MS to evaluate resistance .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Key parameters for optimization:

- Temperature : Maintain 0–5°C during amination to minimize side reactions (e.g., over-alkylation) .

- Solvent Choice : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of ammonia in sulfonylation .

- Catalysts : Employ palladium catalysts (e.g., Pd/C) for hydrogenation steps to reduce nitro intermediates to amines with >90% efficiency .

- pH Control : Adjust to pH 8–9 during sulfonylation to prevent HCl liberation, which can degrade the product .

- Workflow Example : A DoE (Design of Experiments) approach can systematically vary these factors to identify optimal conditions .

Q. What advanced techniques are used to study the compound’s interaction with biological targets?

Methodological Answer:

- Crystallography : Co-crystallize the compound with carbonic anhydrase II (CA-II) to resolve binding modes at the active site (resolution ≤2.0 Å) .

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories using AMBER or GROMACS to predict binding stability .

- Fluorescence Quenching : Titrate the compound into a solution of CA-II labeled with FITC and measure fluorescence emission changes (λex = 490 nm) to calculate binding constants .

- In Vivo Pharmacokinetics : Administer radiolabeled (¹⁴C) compound to rodent models and quantify biodistribution via liquid scintillation counting .

Q. How do structural modifications of 2-(aminomethyl)benzenesulfonamide derivatives affect their bioactivity?

Methodological Answer:

- Side-Chain Variations : Replace the aminomethyl group with ethyl or cyclopropylamine to test steric effects on CA inhibition (IC₅₀ values increase by 3–5 fold for bulkier groups) .

- Sulfonamide Substitution : Introduce electron-withdrawing groups (e.g., -NO₂) at the benzene ring to enhance binding to zinc-containing enzymes .

- Salt Forms : Compare hydrochloride vs. trifluoroacetate salts for solubility differences (e.g., 25 mg/mL vs. 50 mg/mL in PBS) .

- SAR Analysis : Use QSAR models to correlate logP values with membrane permeability (e.g., Caco-2 cell assays) .

Q. What are the critical stability considerations for long-term storage of this compound?

Methodological Answer:

- Storage Conditions : Store under argon at -20°C in amber vials to prevent photodegradation and moisture absorption .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor purity via HPLC. Degradation products (e.g., hydrolyzed sulfonamide) should remain <2% .

- Lyophilization : For aqueous solutions, lyophilize with trehalose (1:1 w/w) to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.